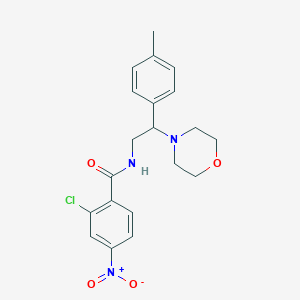

![molecular formula C27H32N4O2S B2694706 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide CAS No. 1173754-30-7](/img/structure/B2694706.png)

2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide” is a derivative of 2,3-dihydroimidazo[1,2-c]quinazoline . It is part of a novel design approach for cancer drug development by incorporating histone deacetylase (HDAC) inhibitory functionality into a phosphatidylinositol 3-kinase (PI3K) inhibitor pharmacophore to construct dual-acting inhibitors .

Synthesis Analysis

The synthesis of this compound involves incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore . The designed compounds were synthesized and showed inhibitory activities against PI3K and HDAC .Molecular Structure Analysis

The molecular structure of this compound is based on the 2,3-dihydroimidazo[1,2-c]quinazoline core . It has been modified with isobutyl, thio, and isopropylphenyl groups to enhance its biological activity .Chemical Reactions Analysis

The compound is part of a series of dual PI3K/HDAC inhibitors . These inhibitors are known to induce multiple epigenetic modifications affecting signaling networks .Scientific Research Applications

Synthesis and Antitumor Evaluation

Compounds structurally related to 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide have been designed and synthesized with the aim of evaluating their antitumor activities. For instance, a novel series of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds were synthesized and shown to possess extensive-spectrum antitumor efficiency across various tumor cell lines, highlighting their potential as broad-spectrum anticancer agents (Mohamed et al., 2016).

Molecular Docking Studies

Molecular docking studies of quinazolinone analogues have demonstrated their potential in inhibiting specific cancer-related pathways. For example, novel 3-benzyl-4(3H)quinazolinone analogues were synthesized and evaluated for their in vitro antitumor activity, with some compounds showing significant broad-spectrum antitumor activity. These findings were supported by molecular docking methodology, which provided insights into their mechanism of action at the molecular level (Al-Suwaidan et al., 2016).

Antimicrobial Activity

Research has also explored the antimicrobial potential of compounds in this class. For example, new furothiazolo pyrimido quinazolinones derived from visnagenone or khellinone showed significant growth inhibition against both bacteria and fungi, suggesting their utility in addressing microbial infections (Abu‐Hashem, 2018).

Anti-inflammatory and Analgesic Screening

Furthermore, some novel 2-pyridyl (3H)-quinazolin-4-one derivatives have been synthesized and screened for their analgesic and anti-inflammatory activities. These studies have found that certain compounds exhibit good analgesic and anti-inflammatory activity, comparable to reference standards such as indomethacin, indicating their potential in pain management and inflammation treatment (Eweas et al., 2012).

Mechanism of Action

Target of Action

The primary targets of the compound 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide are phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) . These targets play a crucial role in cellular signaling networks .

Mode of Action

The compound 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide acts as a dual inhibitor, interacting with both PI3K and HDAC . This interaction results in the inhibition of these targets, disrupting their normal function within the cell .

Biochemical Pathways

The action of 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide affects multiple biochemical pathways. By inhibiting PI3K, it disrupts the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation . The inhibition of HDAC leads to changes in gene expression, affecting multiple signaling networks .

Pharmacokinetics

As a pi3k and hdac inhibitor, it is expected to have properties that allow it to effectively reach its targets within the cell .

Result of Action

The molecular and cellular effects of 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide’s action include the disruption of cellular signaling networks and changes in gene expression . These effects can lead to a decrease in cell proliferation, making this compound potentially useful in the treatment of hyper-proliferative disorders .

properties

IUPAC Name |

2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-propan-2-ylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O2S/c1-6-23(25(32)28-19-13-11-18(12-14-19)17(4)5)34-27-30-21-10-8-7-9-20(21)24-29-22(15-16(2)3)26(33)31(24)27/h7-14,16-17,22-23H,6,15H2,1-5H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXUGLPSHZZHLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)C(C)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid](/img/structure/B2694624.png)

![3-[4-(4-methoxybenzoyl)piperazin-1-yl]-1-methylquinoxalin-2(1H)-one](/img/structure/B2694631.png)

![{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B2694632.png)

![3-Fluoro-4-[[4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2694633.png)

![2,2-Bis(bromomethyl)spiro[3.3]heptane](/img/structure/B2694634.png)

![2,4-Dimethyl-6-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2694635.png)

![(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2694639.png)

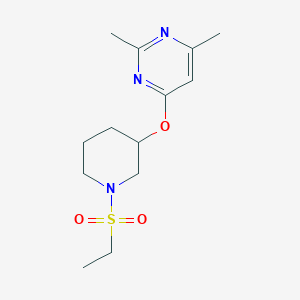

![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2694641.png)

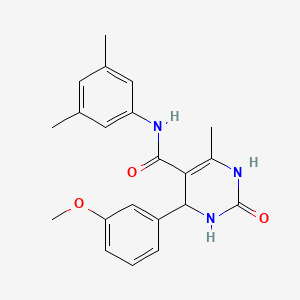

![3-benzyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2694642.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[2-(thiophen-2-yl)ethyl]amino)acetic acid](/img/structure/B2694643.png)

![4-{[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(3-methoxypropyl)-4-oxoazetidin-3-yl]oxy}benzonitrile](/img/structure/B2694646.png)